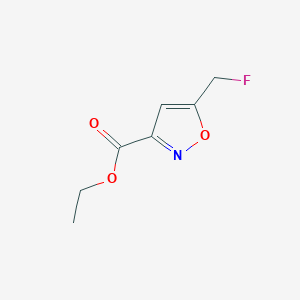
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method employs the reaction of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the regioselectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl 5-(fluoromethyl)isoxazole-3-carboxylate include:
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H8FNO3 |
|---|---|
Peso molecular |
173.14 g/mol |
Nombre IUPAC |
ethyl 5-(fluoromethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H8FNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 |
Clave InChI |
WSSCAZAQJXAVPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)


![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)


![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)






